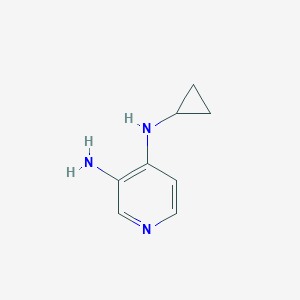
N4-Cyclopropylpyridine-3,4-diamine
Vue d'ensemble
Description
N4-Cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H11N3 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of N4-Cyclopropylpyridine-3,4-diamine is characterized by a cyclopropyl group attached to the nitrogen atom (N4) of a pyridine ring, which also contains two amine groups at positions 3 and 4 . The average mass of the molecule is 149.193 Da, and its monoisotopic mass is 149.095291 Da .
Physical And Chemical Properties Analysis
N4-Cyclopropylpyridine-3,4-diamine is a solid substance . It has a boiling point of 353.5°C at 760 mmHg . The compound has a molecular weight of 149.2 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area of the compound is 50.9 Ų .
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
One domain of research where similar compounds have been studied is in neurochemistry and neurotoxicity. Studies have explored the effects of compounds on neurotransmission, potentially offering a basis for investigating N4-Cyclopropylpyridine-3,4-diamine in related contexts. For example, research on the neurochemistry and neurotoxicity of MDMA has highlighted the importance of understanding the neurochemical effects and potential neurotoxicity of psychoactive substances, which could be relevant when exploring new compounds with central nervous system activity (McKenna & Peroutka, 1990).
Cyclodextrins and Versatile Applications
Another research area involves the use of cyclodextrins and their derivatives in pharmaceuticals, food, and other industries, indicating the broad utility of structurally complex molecules in forming host–guest type inclusion complexes (Sharma & Baldi, 2016). This context might provide insight into the potential use of N4-Cyclopropylpyridine-3,4-diamine in forming complexes with other molecules for various applications.
Pharmacology of Heterocyclic Compounds
The pharmacology of heterocyclic compounds, including the analysis of structural diversity and the frequency among U.S. FDA-approved pharmaceuticals, suggests a significant role for nitrogen heterocycles in drug development. This could hint at potential pharmacological applications for N4-Cyclopropylpyridine-3,4-diamine, given its heterocyclic nature (Vitaku, Smith, & Njardarson, 2014).
Nitrogen Fertilization in Agriculture
In the context of agriculture, the interaction between nitrogen and potassium in crop nutrition highlights the importance of nitrogen in various biochemical processes, which could be relevant when considering the biochemical or agricultural applications of nitrogen-containing compounds (Zhang et al., 2010).
Safety And Hazards
N4-Cyclopropylpyridine-3,4-diamine is associated with some safety hazards. It has been classified with the signal word “Warning” and hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-N-cyclopropylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWOWXXDKITFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598104 | |
| Record name | N~4~-Cyclopropylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Cyclopropylpyridine-3,4-diamine | |
CAS RN |
146950-68-7 | |
| Record name | N~4~-Cyclopropylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-cyclopropylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


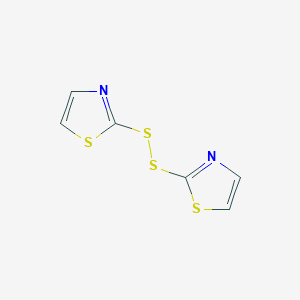
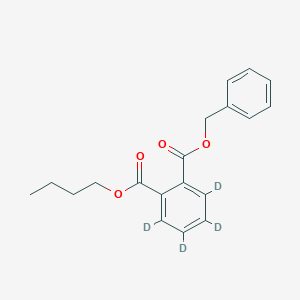
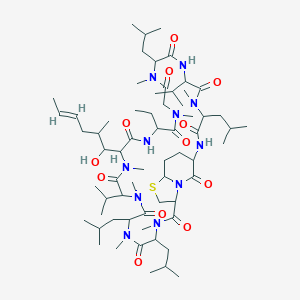
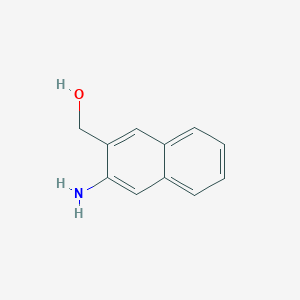


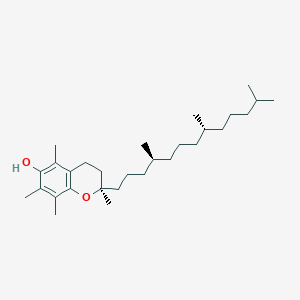
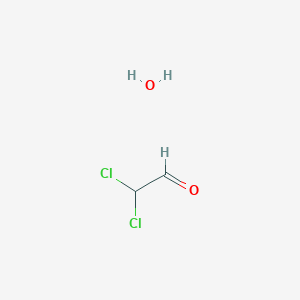

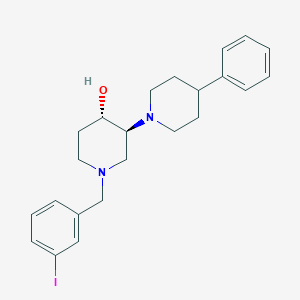
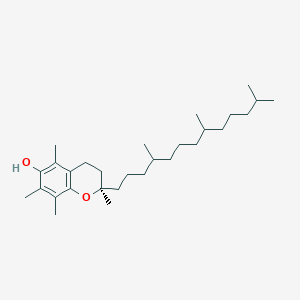
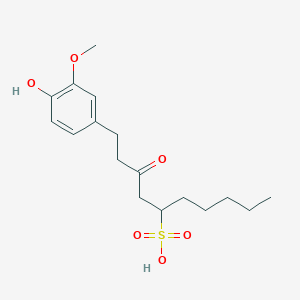

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)